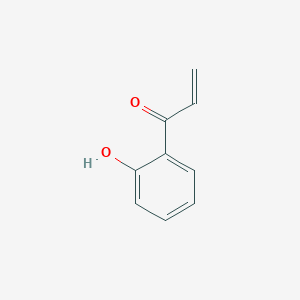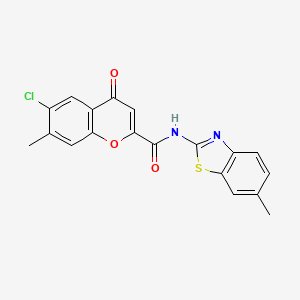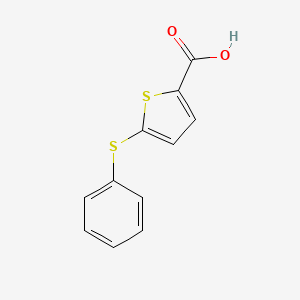
4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and pyridinyl groups in its structure makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with a suitable carbonyl compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to improve yield and selectivity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and pyridinyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are frequently used.
Major Products: The major products formed from these reactions include various substituted pyrimidinones and pyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of antiviral and anticancer agents due to its ability to interact with nucleic acids and proteins.
Wirkmechanismus
The mechanism by which 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential antiviral and anticancer properties. The presence of the pyridinyl group allows for specific interactions with nucleic acids, enhancing its efficacy in biological systems .
Vergleich Mit ähnlichen Verbindungen
4(3H)-Quinazolinone: Similar in structure but with a different ring system, leading to varied biological activities.
Pyrido[2,3-d]pyrimidines: These compounds share the pyrimidine core but have different substituents, affecting their chemical reactivity and applications
Uniqueness: 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- is unique due to the combination of the pyrimidine and pyridine rings, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C9H8N4O |
|---|---|
Molekulargewicht |
188.19 g/mol |
IUPAC-Name |
2-amino-4-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O/c10-9-12-7(5-8(14)13-9)6-3-1-2-4-11-6/h1-5H,(H3,10,12,13,14) |
InChI-Schlüssel |
UCRSSYRSTYYAAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate](/img/structure/B15096407.png)
![6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid](/img/structure/B15096412.png)

![Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate](/img/structure/B15096426.png)
![4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)
![2-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B15096429.png)


![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B15096450.png)
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)



